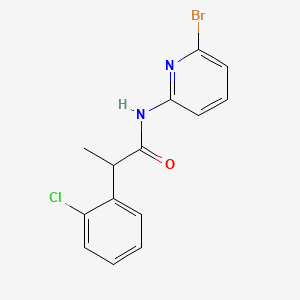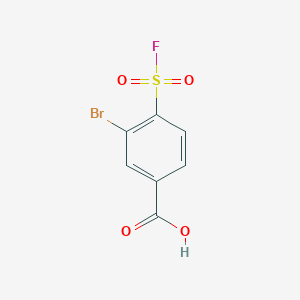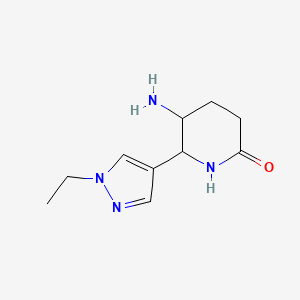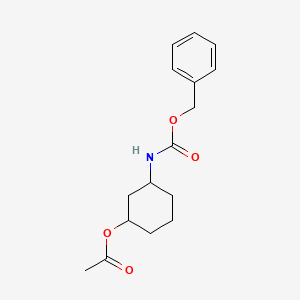
Ethyl 3-(2-methyl-6-(piperidin-4-yl)pyrimidin-4-yl)propanoate dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(2-methyl-6-(piperidin-4-yl)pyrimidin-4-yl)propanoate dihydrochloride is a synthetic organic compound that features a piperidine ring, a pyrimidine ring, and an ester functional group
准备方法
3-(2-甲基-6-(哌啶-4-基)嘧啶-4-基)丙酸乙酯二盐酸盐的合成通常涉及多步有机反应。常见的合成路线包括以下步骤:
哌啶环的形成: 哌啶环可以通过适当的前体进行环化反应来合成。
嘧啶环的引入: 嘧啶环通过与合适的试剂进行缩合反应引入。
酯化: 酯官能团通过酯化反应引入,通常使用乙醇和酸催化剂。
最终化合物的形成: 最终化合物通过在特定反应条件下将哌啶和嘧啶中间体结合起来,然后进行纯化并转化为二盐酸盐形式。
工业生产方法可能涉及优化这些步骤以提高产量和纯度,以及使用可扩展的反应条件和纯化技术。
化学反应分析
3-(2-甲基-6-(哌啶-4-基)嘧啶-4-基)丙酸乙酯二盐酸盐会经历各种化学反应,包括:
氧化: 该化合物可以用氧化剂(如高锰酸钾或过氧化氢)氧化,导致形成相应的氧化产物。
还原: 还原反应可以使用还原剂(如氢化铝锂或硼氢化钠)进行,导致形成还原衍生物。
取代: 该化合物可以在适当的条件下进行亲核取代反应,其中官能团被亲核试剂取代。
水解: 酯官能团可以被水解形成相应的羧酸和醇。
在这些反应中使用的常见试剂和条件包括酸、碱、溶剂和催化剂,具体取决于所进行的特定反应。
科学研究应用
3-(2-甲基-6-(哌啶-4-基)嘧啶-4-基)丙酸乙酯二盐酸盐在科学研究中有多种应用:
药物化学: 该化合物因其作为治疗剂的潜力而被研究,特别是在开发针对特定生物途径的药物方面。
生物学研究: 它用于生物学测定,以研究其对细胞过程和分子靶标的影响。
药理学: 该化合物被评估其药代动力学和药效学特性,包括吸收、分布、代谢和排泄。
工业应用:
作用机制
3-(2-甲基-6-(哌啶-4-基)嘧啶-4-基)丙酸乙酯二盐酸盐的作用机制涉及它与特定分子靶标(如酶或受体)的相互作用。该化合物可能与这些靶标结合,调节它们的活性并影响各种生化途径。所涉及的具体分子靶标和途径取决于具体的应用和使用环境。
相似化合物的比较
3-(2-甲基-6-(哌啶-4-基)嘧啶-4-基)丙酸乙酯二盐酸盐可以与其他类似化合物进行比较,例如:
3-(哌啶-4-基)丙酸乙酯: 一种更简单的类似物,缺少嘧啶环,用于类似的合成和研究应用。
哌啶衍生物: 含有哌啶环的化合物,因其药理特性而被广泛研究。
嘧啶衍生物: 含有嘧啶环的化合物,因其在药物化学和药物开发中的作用而闻名。
3-(2-甲基-6-(哌啶-4-基)嘧啶-4-基)丙酸乙酯二盐酸盐的独特之处在于它结合的结构特征,这可能赋予其在更简单的类似物中未观察到的特定生物活性以及治疗潜力。
属性
分子式 |
C15H25Cl2N3O2 |
|---|---|
分子量 |
350.3 g/mol |
IUPAC 名称 |
ethyl 3-(2-methyl-6-piperidin-4-ylpyrimidin-4-yl)propanoate;dihydrochloride |
InChI |
InChI=1S/C15H23N3O2.2ClH/c1-3-20-15(19)5-4-13-10-14(18-11(2)17-13)12-6-8-16-9-7-12;;/h10,12,16H,3-9H2,1-2H3;2*1H |
InChI 键 |
DLVBXZRLEFVHBE-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CCC1=CC(=NC(=N1)C)C2CCNCC2.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-Phenylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12313476.png)

![2-hydroxy-S-(4-{6-[(oxan-4-yl)amino]imidazo[1,2-b]pyridazin-3-yl}phenyl)ethane-1-sulfonamido](/img/structure/B12313480.png)


![3-Phenylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12313511.png)
![2-(4-{[(Tert-butoxy)carbonyl]amino}-2-fluorophenyl)acetic acid](/img/structure/B12313514.png)
![(3S)-3-[(2-Amino-3-methylpentanamido)methyl]-5-methylhexanoic acid](/img/structure/B12313517.png)



![2-Amino-3-{[(2-methoxyphenyl)methyl]sulfanyl}propanoic acid](/img/structure/B12313551.png)
